Mecetronium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is primarily used as a surface-active agent and is a key ingredient in various disinfectants and antiseptics . This compound is known for its antimicrobial properties, making it valuable in healthcare settings.

Preparation Methods

Mecetronium ethyl sulfate is synthesized through a series of chemical reactions involving dimethylethylhexadecylammonium and ethyl sulfate . The industrial production of this compound ethyl sulfate involves the preparation of a technical concentrate, which is an aqueous solution with a minimum concentration of 24.8% w/w . The active substance is manufactured as a white powder solid with a minimum purity of 85% w/w (dry weight calculation) .

Chemical Reactions Analysis

Mecetronium ethyl sulfate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mecetronium ethyl sulfate has several scientific research applications, including:

Chemistry: It is used as a surface-active agent in various chemical reactions and processes.

Medicine: It is a key ingredient in disinfectants and antiseptics used in healthcare settings.

Industry: It is used in the production of various cleaning and disinfecting products.

Mechanism of Action

Mecetronium ethyl sulfate exerts its effects by disrupting the cell membranes of microorganisms, leading to cell lysis and death . The molecular targets of this compound ethyl sulfate include the lipid bilayers of bacterial cell membranes. The pathways involved in its mechanism of action include the disruption of membrane integrity and the inhibition of essential cellular processes .

Comparison with Similar Compounds

Mecetronium ethyl sulfate is similar to other quaternary ammonium compounds such as:

- Pancuronium

- Gallamine

- Vecuronium

- Atracurium

- Hexafluronium

- Pipecuronium bromide

- Doxacurium chloride

- Fazadinium bromide

- Rocuronium bromide

- Mivacurium chloride

- Cisatracurium

What sets this compound ethyl sulfate apart is its specific use as a surface-active agent in disinfectants and antiseptics, whereas other quaternary ammonium compounds are primarily used as muscle relaxants in medical settings .

Properties

CAS No. |

10328-33-3 |

|---|---|

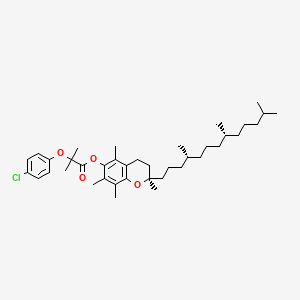

Molecular Formula |

C20H44N+ |

Molecular Weight |

298.6 g/mol |

IUPAC Name |

ethyl-hexadecyl-dimethylazanium |

InChI |

InChI=1S/C20H44N/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2/h5-20H2,1-4H3/q+1 |

InChI Key |

VCAVAURZPNANDQ-UHFFFAOYSA-N |

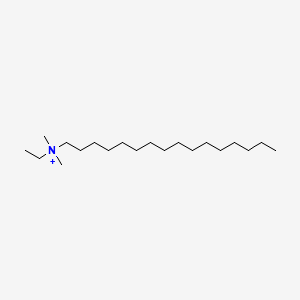

SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CC |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CC |

Key on ui other cas no. |

10328-33-3 |

Synonyms |

ethylhexadecyldimethylammonium mecetronium ethylsulfate mecetronium ethylsulphate mecetronium etilsulfate Sterillium |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3S,4R,5R,6R)-3-[(2R,3R,4R,5R,6R)-5-[(2R,3R,4R,5S,6S)-6-carboxy-5-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfoamino)-6-(sulfooxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3-(sulfoamino)-4-sulfooxy-6-(sulfooxymethyl)oxan-2-yl]oxy-6-[(1R,2S,3R,4R)-1,3-dihydroxy-5-oxo-4-(sulfoamino)-1-sulfooxypentan-2-yl]oxy-4-hydroxy-5-(sulfooxymethyl)oxane-2-carboxylic acid](/img/structure/B1212659.png)